molecular formula C22H16ClFN6O2 B6580709 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1207004-19-0

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B6580709
CAS RN: 1207004-19-0
M. Wt: 450.9 g/mol
InChI Key: UDCBFMBGGUOSAB-UHFFFAOYSA-N
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Description

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6O2 and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide is 450.1007296 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has demonstrated promising anticancer potential. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives derived from it. These derivatives were tested against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . Notably:

DNA Intercalation

The compound’s DNA intercalation activity further contributes to its potential as an anticancer agent. Compound 12d showed high binding affinity, nearly equivalent to that of doxorubicin, a well-known anticancer drug. Other derivatives (12a and 10c) also exhibited good DNA-binding affinities .

Adenosine Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes this compound, has been explored as a pharmacophore for adenosine receptors. Researchers have functionalized derivatives with reactive linkers, making them useful for multi-target ligands, receptor probes, drug delivery systems, and diagnostics .

c-Met Kinase Inhibition

Another study investigated [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties. Compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. It also exhibited superior c-Met kinase inhibition ability at the nanomolar level .

properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN6O2/c1-13-2-7-16(24)10-17(13)25-20(31)12-30-22(32)28-8-9-29-19(21(28)27-30)11-18(26-29)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBFMBGGUOSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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